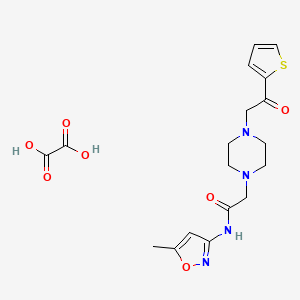![molecular formula C19H10Cl2F3NO3 B2482488 [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate CAS No. 339026-67-4](/img/structure/B2482488.png)
[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group. It also contains a phenyl ring substituted with a chloro group and an ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and phenyl), the polar nature of the ester group, and the electronegativity of the chloro and trifluoromethyl groups . These features could influence its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, an ester group, and halogen atoms would likely make it relatively stable, polar, and capable of participating in various types of intermolecular interactions .Applications De Recherche Scientifique
- Crop Protection : Trifluoromethylpyridine (TFMP) derivatives, including 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate, play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops and enhance agricultural productivity .
- Antimicrobial Potential : Some derivatives of this compound exhibit promising antimicrobial activity. For instance, compounds 1a and 1b have demonstrated good antimicrobial potential .
- Anti-Fibrosis Activity : Novel 2-(pyridin-2-yl)imidazole derivatives, related to TFMP-containing compounds, have shown better anti-fibrosis activity than existing drugs like Pirfenidone .
- PI3K Inhibition : Alpelisib, an FDA-approved drug, contains a trifluoromethyl alkyl-substituted pyridine moiety. It inhibits phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, and glucose metabolism .
- Reagent in Organic Synthesis : 3-Chloro-5-(trifluoromethyl)pyridin-2-ol serves as a widely used reagent in organic synthesis. Its fluoro-substituted nature allows participation in alkylation and chlorination reactions .
Agrochemicals
Pharmaceuticals
Material Chemistry
Functional Materials
Safety and Hazards
Propriétés
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3NO3/c20-13-6-4-11(5-7-13)18(26)28-15-3-1-2-14(9-15)27-17-16(21)8-12(10-25-17)19(22,23)24/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXVHABQASUGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)



![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)
